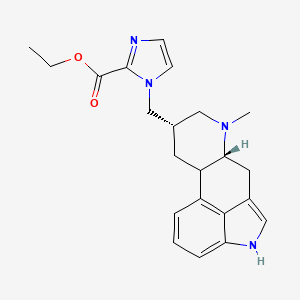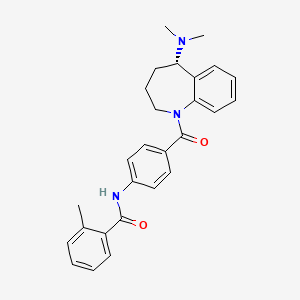
Mozavaptan, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mozavaptan, (S)- is a vasopressin receptor antagonist marketed by Otsuka. It is primarily used in Japan for the treatment of hyponatremia, which is a condition characterized by low blood sodium levels. This condition is often caused by the syndrome of inappropriate antidiuretic hormone (SIADH) due to antidiuretic hormone (ADH) producing tumors .
Preparation Methods
The preparation of Mozavaptan involves several synthetic routes. One method includes dissolving reactants such as 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzodiazepine and 4-(ortho-methyl-benzamido) benzoyl chloride in an alkylogen solvent. An anhydrous aprotic solvent dissolved with a silver salt is then added to the mixture, and the reaction is carried out at a temperature between 10 and 30 degrees Celsius . Another method involves reacting 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzodiazepine with paranitrobenzoyl chloride under the action of a soluble silver salt. After deoxidizing the nitro groups, the mixture is reacted with ortho-methyl benzoyl chloride under the action of the soluble silver salt .
Chemical Reactions Analysis
Mozavaptan undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include silver salts and aprotic solvents. The major products formed from these reactions include different benzamides and benzodiazepines .
Scientific Research Applications
Mozavaptan has several scientific research applications. It is used in the treatment of hyponatremia, particularly in cases where fluid restriction is not effective or tolerated. It has also been investigated for its potential in managing congestive heart failure by reducing fluid overload and improving symptoms. Additionally, Mozavaptan is being studied for its potential use in treating liver cirrhosis, polycystic kidney disease, and heart failure with preserved ejection fraction.
Mechanism of Action
Mozavaptan works by antagonizing vasopressin V2 receptors, which are located on renal collecting duct cells. This prevents the binding of vasopressin, thereby promoting aquaresis, which is the excretion of water without electrolyte loss . This mechanism is particularly useful in treating conditions characterized by fluid retention, such as hyponatremia .
Comparison with Similar Compounds
Similar compounds include tolvaptan, conivaptan, lixivaptan, and satavaptan . While all these compounds share a similar mechanism of action, Mozavaptan is unique in its specific use for treating hyponatremia in Japan . Additionally, Mozavaptan has shown potential cross-reactivity with tolvaptan, indicating that it may exhibit similar immunological responses .
Properties
CAS No. |
157378-41-1 |
|---|---|
Molecular Formula |
C27H29N3O2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[4-[(5S)-5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)/t24-/m0/s1 |
InChI Key |
WRNXUQJJCIZICJ-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCC[C@@H](C4=CC=CC=C43)N(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


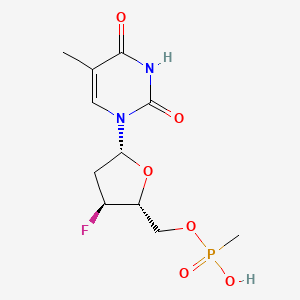
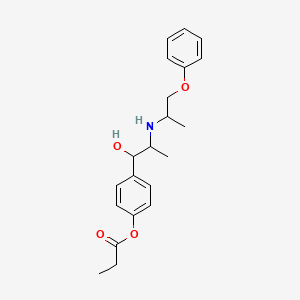
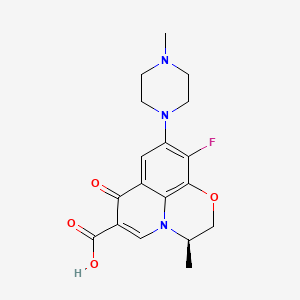
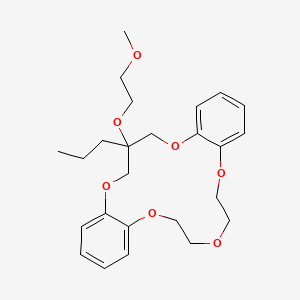
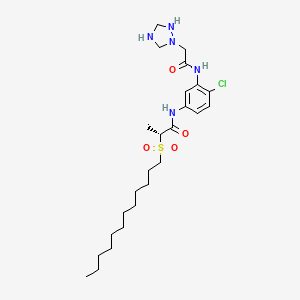


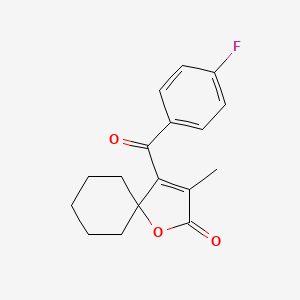

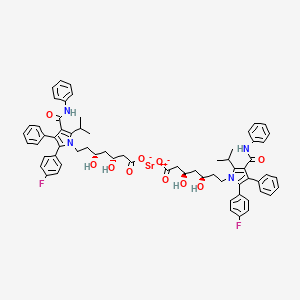
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
